molecular formula C6H6N2O B3421232 Pyridine-2-aldoxime CAS No. 2110-14-7

Pyridine-2-aldoxime

Cat. No.: B3421232
CAS No.: 2110-14-7
M. Wt: 122.12 g/mol
InChI Key: MTFJSAGADRTKCI-UHFFFAOYSA-N
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Description

. It is a derivative of pyridine, featuring an oxime group (-C=N-OH) attached to the second carbon of the pyridine ring. This compound is known for its applications in various fields, including medicinal chemistry, agriculture, and industrial processes.

Mechanism of Action

Target of Action

Pyridine-2-aldoxime, also known as Pralidoxime, primarily targets acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, thereby terminating synaptic transmission .

Mode of Action

Pralidoxime acts as an antidote to organophosphate pesticides and chemicals . Organophosphates bind to the esteratic site of AChE, initially causing reversible inactivation of the enzyme . Pralidoxime reactivates AChE by cleaving the phosphate-ester bond formed between the organophosphate and AChE . This reactivation allows the destruction of accumulated acetylcholine to proceed, restoring normal function to neuromuscular junctions .

Biochemical Pathways

The action of this compound affects the cholinergic pathway. By reactivating AChE, it reduces the accumulation of acetylcholine, a neurotransmitter that transmits signals in the nervous system . Overaccumulation of acetylcholine due to organophosphate poisoning can lead to a range of symptoms, from muscle weakness to respiratory failure . By reactivating AChE, Pralidoxime helps restore normal neurotransmission .

Pharmacokinetics

It is known that the compound has an important role in reversing paralysis of the respiratory muscles . Due to its poor blood-brain barrier penetration, it has little effect on centrally-mediated respiratory depression .

Result of Action

The primary result of this compound’s action is the reactivation of AChE, which allows for the breakdown of accumulated acetylcholine and the restoration of normal function to neuromuscular junctions . This can alleviate symptoms of organophosphate poisoning, which include muscle weakness, breathing difficulties, and potentially life-threatening respiratory failure .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the compound is most effective when administered within 24 hours of organophosphate exposure . Additionally, the compound’s effectiveness can vary depending on the specific organophosphate involved . Some organophosphate-AChE conjugates continue to react after the phosphate docks to the esteratic site, evolving into a more recalcitrant state known as “aging”. Aged conjugates are resistant to antidotes such as Pralidoxime .

Biochemical Analysis

Biochemical Properties

Pyridine-2-aldoxime is known to interact with various enzymes and proteins. It is used in the preparation of DNA-binding silver nitrate complexes . It is also the N-demethylated analogue of Acetylcholinesterase (AChE) inhibitor Pralidoxime .

Cellular Effects

It is known that the compound has inhibitory activity against prolyl-4-hydroxylase , an enzyme that plays a crucial role in collagen synthesis. This suggests that this compound may influence cell function by affecting collagen production and, consequently, tissue structure and integrity.

Molecular Mechanism

It is known to exert its effects at the molecular level through its inhibitory activity against prolyl-4-hydroxylase . This enzyme is involved in the hydroxylation of proline residues in collagen, a key step in collagen synthesis. By inhibiting this enzyme, this compound may affect the structure and function of collagen, thereby influencing various biological processes.

Metabolic Pathways

Given its inhibitory activity against prolyl-4-hydroxylase , it may be involved in pathways related to collagen synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridine-2-aldoxime can be synthesized through the reaction of pyridine-2-carboxaldehyde with hydroxylamine. The reaction typically occurs under acidic conditions, often using hydrochloric acid as a catalyst. The general reaction can be represented as follows: \[ \text{Pyridine-2-carboxaldehyde} + \text{Hydroxylamine} \rightarrow \text{this compound} + \text{Water} \]

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include the use of continuous reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: Pyridine-2-aldoxime undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize this compound.

  • Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the oxime group to an amine.

  • Substitution: Nucleophilic substitution reactions can occur with various nucleophiles, often under basic conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of pyridine-2-carboxylic acid.

  • Reduction: Reduction of this compound results in the formation of pyridine-2-amine.

  • Substitution: Substitution reactions can produce various substituted pyridine derivatives, depending on the nucleophile used.

Scientific Research Applications

Pyridine-2-aldoxime has several scientific research applications across different fields:

  • Medicinal Chemistry: It is used in the synthesis of pharmaceuticals, particularly as an intermediate in the production of drugs that target various diseases.

  • Biology: this compound is utilized in biochemical studies to understand enzyme mechanisms and interactions.

  • Agriculture: The compound is employed in the development of pesticides and herbicides due to its biocidal properties.

  • Industry: this compound is used in the manufacturing of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • Pralidoxime

  • 2-Pyridinecarboxaldehyde

  • 2-Pyridinecarboxylic acid

  • 2-Pyridineamine

Properties

IUPAC Name

(NE)-N-(pyridin-2-ylmethylidene)hydroxylamine
Source PubChem
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InChI

InChI=1S/C6H6N2O/c9-8-5-6-3-1-2-4-7-6/h1-5,9H/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFJSAGADRTKCI-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline solid; [Sigma-Aldrich MSDS]
Record name syn-Pyridin-2-aldoxime
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CAS No.

873-69-8, 1193-96-0
Record name Pyridine-2-aldoxime
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Record name Pyridine-2-aldoxime, (E)-
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Record name Pyridine-2-aldoxime
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Record name syn-2-Pyridinealdoxime
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Record name PYRIDINE-2-ALDOXIME, (E)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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